molecular formula C11H22O2SSi B14592543 Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane CAS No. 61529-77-9

Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane

Cat. No.: B14592543
CAS No.: 61529-77-9
M. Wt: 246.44 g/mol
InChI Key: HEQYBMVWKYXBOR-UHFFFAOYSA-N
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Description

Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane is a chemical compound with the molecular formula C10H20O2SSi . It is a member of the organosilicon compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon–carbon bonds.

    Biology: The compound’s derivatives may be explored for their biological activities and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating various chemical reactions within biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

CAS No.

61529-77-9

Molecular Formula

C11H22O2SSi

Molecular Weight

246.44 g/mol

IUPAC Name

diethyl-methyl-(3-methyl-4-methylsulfonylbuta-1,3-dienyl)silane

InChI

InChI=1S/C11H22O2SSi/c1-6-15(5,7-2)9-8-11(3)10-14(4,12)13/h8-10H,6-7H2,1-5H3

InChI Key

HEQYBMVWKYXBOR-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(CC)C=CC(=CS(=O)(=O)C)C

Origin of Product

United States

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